![molecular formula C18H18N2O3 B1387419 {4-[(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)amino]phenyl}acetic acid CAS No. 1170601-59-8](/img/structure/B1387419.png)
{4-[(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)amino]phenyl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“{4-[(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)amino]phenyl}acetic acid” is a chemical compound with the molecular formula C18H18N2O3 . It is a derivative of the 3,4-dihydroisoquinolin-1(2H)-one scaffold, which is found in many natural products and synthetic molecules with a diverse range of biological activities .
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives, which includes “{4-[(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)amino]phenyl}acetic acid”, often involves the cyclization of carbamate, urea, thiourea, isocyanate, and the reductive cyclization of azidoamide . The Castagnoli–Cushman reaction is also used in the synthesis of these derivatives .Molecular Structure Analysis
The molecular structure of “{4-[(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)amino]phenyl}acetic acid” is determined by its molecular formula, C18H18N2O3 . Further details about its structure might be available in specific scientific literature or databases.Scientific Research Applications
Antioomycete Activity in Plant Disease Management
Derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold, which is structurally related to the compound , have been synthesized and tested for their antioomycete activity against the phytopathogen Pythium recalcitrans. These derivatives have shown promising results in managing plant diseases, with one compound exhibiting significant in vitro and in vivo efficacy .
Antifungal Applications
The same derivatives have also demonstrated superior antifungal activity against six other phytopathogens, indicating the potential of these compounds to serve as broad-spectrum antifungal agents .
Mode of Action Analysis
Physiological, biochemical, and lipidomics analyses, along with ultrastructural observations, suggest that the mode of action for these compounds may involve the disruption of biological membrane systems in pathogens .
Crop Protection Product Development
The research into these derivatives has provided crucial information for the design and development of more potent antioomycete agents. This could lead to the creation of new crop protection products that are effective against P. recalcitrans and potentially other harmful organisms .
NF-κB Inhibitors for Cancer Research
Compounds structurally similar to the one have been identified as potential NF-κB inhibitors. These inhibitors are important in the research of anticancer drugs, as they can play a role in controlling inflammation and cell proliferation .
Treatment of Metabolic and Immunological Diseases
Derivatives of the compound have been noted as important agents for the treatment of metabolic and immunological diseases. This highlights the compound’s potential in therapeutic applications beyond plant disease management .
Neuroinflammatory Disorder Management
Some derivatives have shown potential in impacting various brain disorders where neuroinflammation and microglial activation are key factors in the disease’s pathogenesis. This suggests possible applications in the treatment or management of neuroinflammatory conditions .
Quantitative Structure-Activity Relationship (QSAR) Studies
The compound’s derivatives have been used in QSAR studies to understand the structural requirements for biological activity. These studies are essential for rational drug design and can lead to the development of more effective therapeutic agents .
Future Directions
The future directions for the research and development of “{4-[(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)amino]phenyl}acetic acid” and its derivatives could involve further exploration of their biological activities and potential applications in various fields. The development of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives as antioomycete agents against P. recalcitrans is one potential direction .
properties
IUPAC Name |
2-[4-(3,4-dihydro-2H-quinoline-1-carbonylamino)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-17(22)12-13-7-9-15(10-8-13)19-18(23)20-11-3-5-14-4-1-2-6-16(14)20/h1-2,4,6-10H,3,5,11-12H2,(H,19,23)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAASPRLQSLXJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)NC3=CC=C(C=C3)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)amino]phenyl}acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

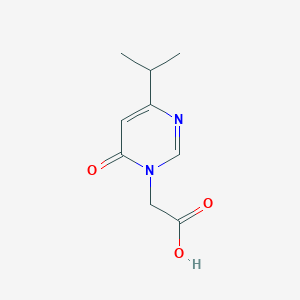
![2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B1387337.png)
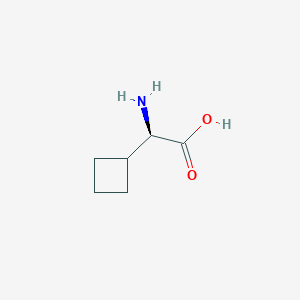
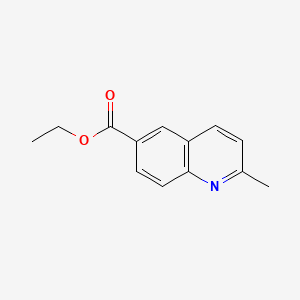
![5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1387342.png)

![4-ethyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1387344.png)
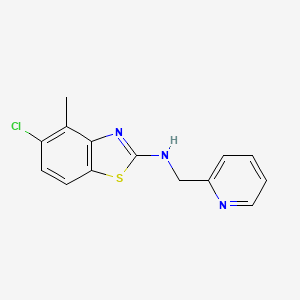
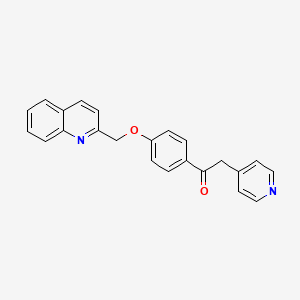
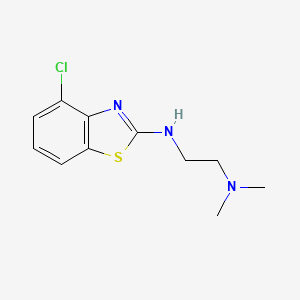
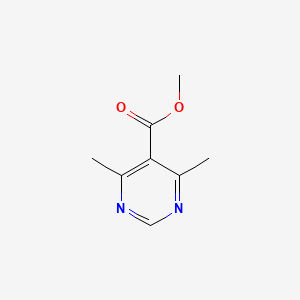

![3-[(Pyrrolidin-1-ylacetyl)amino]benzoic acid](/img/structure/B1387354.png)
![[2-Amino-4-(3,4-dimethoxy-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B1387356.png)